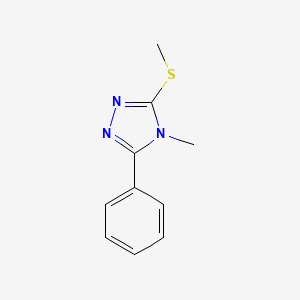

4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole

Description

BenchChem offers high-quality 4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMPWJBMMZNZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180468 | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25812-76-4 | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure, Synthesis, and Applications of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole: A Technical Whitepaper

Executive Summary

The rational design of heterocyclic compounds is a cornerstone of both modern medicinal chemistry and advanced materials science. 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS: 25812-76-4) is a highly versatile S-methylated 1,2,4-triazole derivative. Characterized by its stable thioether linkage and electron-rich aromatic system, this compound serves as a critical orthosteric fragment in highly selective G-protein-coupled receptor (GPCR) ligands and as a potent non-cyanide complexing agent in metallurgical electroplating.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its field-proven applications.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole consists of a central 1,2,4-triazole ring substituted with a phenyl group at the C5 position, a methyl group at the N4 position, and a methylthio (methylsulfanyl) group at the C3 position. This specific arrangement dictates its lipophilicity, hydrogen-bond acceptor capacity, and coordination chemistry.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 4-Methyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole |

| CAS Number | 25812-76-4 |

| Molecular Formula | C₁₀H₁₁N₃S |

| Molecular Weight | 205.28 g/mol |

| Melting Point | ~138 °C |

| Boiling Point | 387.9 ± 25.0 °C (Predicted) |

| SMILES String | CSC1=NN=C(N1C)C1=CC=CC=C1 |

Data sourced and verified from[Matrix Fine Chemicals chemical databases [4.1]].

Mechanistic Causality of Regioselective S-Alkylation

The synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole is achieved through the alkylation of its precursor, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7).

The Causality Behind the Chemistry

1,2,4-triazole-3-thiols exhibit tautomerism between the thiol (-SH) and thione (=S) forms. When subjected to an alkaline environment, the proton is abstracted, generating an ambidentate anion with electron density distributed across the sulfur and nitrogen atoms.

According to Hard-Soft Acid-Base (HSAB) theory, the thiolate sulfur is a "soft" nucleophile due to its larger atomic radius and polarizability. Methyl iodide (CH₃I) acts as a "soft" electrophile. Consequently, the SN2 nucleophilic attack occurs almost exclusively at the sulfur atom rather than the nitrogen, resulting in highly regioselective S-alkylation rather than N-alkylation[1].

Diagram 1: Regioselective S-alkylation mechanism of 1,2,4-triazole-3-thiol.

Self-Validating Experimental Protocol

To ensure high yield and verifiable regioselectivity, the following protocol is employed:

-

Initiation : Dissolve 10 mmol of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in 20 mL of ethanol.

-

Deprotonation : Add 11 mmol of 1.0 M aqueous NaOH dropwise. Validation checkpoint: The solution transitions from cloudy to clear as the soluble sodium thiolate salt forms.

-

Alkylation : Introduce 12 mmol of methyl iodide (CH₃I) dropwise at 0 °C to prevent exothermic side reactions, then allow the mixture to warm to ambient temperature.

-

In-Process Monitoring : Monitor via Thin Layer Chromatography (TLC). Self-validation: The disappearance of the thiol precursor can be confirmed using Ellman's reagent (DTNB), which reacts only with free thiols.

-

Isolation : Quench with water, extract the aqueous layer with Dichloromethane (DCM, 4x), dry the combined organic extracts over anhydrous Na₂SO₄, and concentrate in vacuo[2].

-

Analytical Confirmation : Perform ¹H NMR. The successful S-alkylation is definitively confirmed by the absence of the S-H proton signal and the appearance of a sharp singlet at ~2.6–2.8 ppm corresponding to the new S-CH₃ group[1].

Advanced Applications

Medicinal Chemistry: Bitopic Ligands for Dopamine D3 Receptors

In neuropharmacology, designing ligands that selectively target the Dopamine D3 Receptor (D3R) over the highly homologous D2 Receptor (D2R) is notoriously difficult due to their highly conserved orthosteric binding pockets (OBP).

Researchers leverage 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as low-affinity orthosteric fragments in bitopic (dual-steric) ligands. By intentionally utilizing a primary pharmacophore with limited affinity for the conserved OBP, the ligand's overall binding is driven heavily by a secondary binding fragment (SBF) that interacts with the less-conserved allosteric site[3]. This strategic structural choice drastically reduces ligand promiscuity across aminergic GPCRs, yielding D3R antagonists with exceptional selectivity (e.g., >900-fold D3R/D2R selectivity)[3][4].

Materials Science: Non-Cyanide Electroplating

Historically, cyanide has been the standard complexing agent in copper-tin alloy electroplating because it effectively brings the deposition potentials of disparate metals closer together. Due to severe environmental and safety hazards, the industry has shifted toward non-cyanide alternatives.

Thiourea and triazole-thioether compounds, such as 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole, act as superior complexing agents. The sulfur and nitrogen heteroatoms coordinate strongly with transition metals (like Cu²⁺ and Sn²⁺). This coordination stabilizes the plating bath, suppresses abnormal crystalline precipitation, and controls the balance between nucleation and crystal growth, resulting in a smooth, high-performance alloy film without the toxicity of cyanides[5].

Diagram 2: Divergent industrial and pharmacological applications of the triazole-thioether scaffold.

Conclusion

The chemical behavior of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole exemplifies the power of targeted heteroatom manipulation. By understanding the causality behind its regioselective S-alkylation, researchers can reliably synthesize this scaffold. Whether mitigating off-target effects in neurological drug development or replacing toxic cyanides in metallurgical processes, this compound remains a critical building block in applied chemical sciences.

References

1.[5] Google Patents. JP2010189753A - Plating bath and plating method using the same. Retrieved from: 2.[4] National Institutes of Health (PMC). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Retrieved from: 3.[3] National Institutes of Health (PMC). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). Retrieved from: 4.[2] European Patent Office / Googleapis. MULTI-CYCLIC COMPOUNDS AND METHOD OF USE - EP 1994030 B1. Retrieved from: 5.[6] Matrix Fine Chemicals. 4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4. Retrieved from: 6.[1] ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from:

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2010189753A - Plating bath and plating method using the same - Google Patents [patents.google.com]

- 6. 4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4 [matrix-fine-chemicals.com]

A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives with Methylthio Groups

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms, which has become a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including hydrogen bonding capability, dipole character, and structural rigidity, allow for high-affinity interactions with a wide range of biological receptors and enzymes.[3][4] This has led to the development of numerous drugs with a 1,2,4-triazole core, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[1][5][6] Notable examples of commercially successful drugs include the antifungal agents fluconazole and itraconazole, which have profoundly impacted the treatment of systemic fungal infections.[7][8][9]

The functionalization of the 1,2,4-triazole ring is a key strategy for modulating its biological activity. The introduction of a sulfur-containing moiety, particularly a thiol (-SH) group and its corresponding S-alkylated derivatives like the methylthio (-SCH₃) group, has proven to be particularly effective.[10][11] The thiol group can exist in tautomeric equilibrium with the thione form, providing a reactive handle for further chemical modification. The conversion of the thiol to a methylthio ether often enhances lipophilicity, which can improve cell membrane permeability and pharmacokinetic properties. Furthermore, the sulfur atom itself can engage in crucial interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,2,4-triazole derivatives that are specifically characterized by the presence of a methylthio group, offering insights for researchers and professionals in drug discovery and development.

Synthesis of 1,2,4-Triazole Derivatives with Methylthio Groups

The most prevalent and versatile method for synthesizing 3-methylthio-1,2,4-triazoles involves a multi-step process that begins with the formation of a 1,2,4-triazole-3-thione precursor, followed by S-alkylation.

1. Formation of the 1,2,4-Triazole-3-thione Core: The synthesis typically starts from an acid hydrazide. The acid hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate.[12] This intermediate then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the 4,5-disubstituted-1,2,4-triazole-3-thione.[7][12] The choice of base is critical; strong alkaline conditions (e.g., using potassium hydroxide or sodium hydroxide) facilitate the ring closure by promoting the removal of a water molecule.[13]

2. S-Methylation: The resulting 1,2,4-triazole-3-thione is then S-alkylated to introduce the methylthio group. This is a nucleophilic substitution reaction where the sulfur atom of the thione acts as the nucleophile. Common methylating agents include dimethyl sulfate or methyl iodide.[14] The reaction is typically carried out in a polar solvent like ethanol in the presence of a base (e.g., NaOH) to deprotonate the thiol tautomer, thereby increasing its nucleophilicity.[13]

Below is a generalized workflow for this synthetic approach.

Caption: General synthetic workflow for 3-methylthio-1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-methylthio-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole

This protocol describes a representative synthesis, starting from isonicotinohydrazide.

Step 1: Synthesis of 1-(isonicotinoyl)-4-phenylthiosemicarbazide

-

Dissolve isonicotinohydrazide (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add phenyl isothiocyanate (10 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the resulting white precipitate, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Synthesis of 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Suspend the thiosemicarbazide from Step 1 (8 mmol) in 40 mL of an 8% (w/v) aqueous sodium hydroxide solution.

-

Reflux the mixture for 6-8 hours with constant stirring.

-

Cool the reaction mixture in an ice bath and acidify to pH 5-6 using glacial acetic acid.[13]

-

Filter the precipitate that forms, wash thoroughly with distilled water, and recrystallize from ethanol to obtain the pure triazole-3-thione.

Step 3: Synthesis of 3-methylthio-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole

-

Dissolve the triazole-3-thione from Step 2 (5 mmol) in 30 mL of ethanol containing an equimolar amount of sodium hydroxide (5 mmol).

-

Stir the solution until the thione is completely dissolved.

-

Add dimethyl sulfate (5.5 mmol) dropwise to the solution while keeping it cool in an ice bath.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into 100 mL of ice-cold water.

-

Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.

Antimicrobial Activity

Derivatives of 1,2,4-triazole featuring a methylthio group have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

The introduction of a methylthio group onto the 1,2,4-triazole scaffold has been explored as a strategy to develop new antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[15] The lipophilic nature of the methylthio group may facilitate the compound's passage through the bacterial cell wall. Sekhar et al. (2018) reported a series of methylthio-linked pyrimidinyl-1,2,4-triazoles that were more active against Gram-negative bacteria than Gram-positive ones.[15] This suggests that the overall molecular structure, in addition to the methylthio group, plays a crucial role in determining the antibacterial spectrum.

| Compound Class | Key Substituents | Target Bacteria | Reported Activity (MIC in µg/mL) | Reference |

| Methylthio-linked pyrimidinyl-1,2,4-triazoles | 4-nitro substituent | P. aeruginosa | Pronounced activity | [15] |

| 3,3-bis(methylthio)acrylamide derivatives | Varies | Various | Promising results | [14] |

| 4-R-methylidenamino-5-(thiophene-2-yl)-1,2,4-triazole | 5-nitrofuran-2-yl | E. coli, S. aureus | Higher than Chlorhexidine | [16] |

| S-substituted 1,2,4-triazole-3-thiols | Pyridin-4-yl and others | E. coli, S. aureus | 31.25 - 62.5 | [17] |

Table 1: Selected examples of antibacterial activity of 1,2,4-triazole derivatives with thioether linkages.

Antifungal Activity

The 1,2,4-triazole core is famously associated with antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Many commercial triazole antifungals, like fluconazole, function via this mechanism.[4]

Derivatives containing a thioether moiety, including methylthio groups, have been synthesized and tested to expand upon this established antifungal profile.[18] These modifications can influence the compound's binding affinity to the CYP51 enzyme or alter its pharmacokinetic properties. Studies have shown that novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibit significant antifungal activities against various plant pathogens like Botrytis cinerea.[18]

| Compound Class | Key Substituents | Target Fungi | Reported Activity (Inhibition Rate @ 50 µg/mL) | Reference |

| Menthol-derived 1,2,4-triazole-thioethers | o-CH₃ Ph, o-Cl Ph | Physalospora piricola | 93.3%, 79.4% | [19] |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines | Varies | Botrytis cinerea | Up to 80.38% | [18] |

| 1,2,4-triazole-3-thiol derivatives | 5-bromthiophen-2-yl | Candida albicans | Approaching Nistatin | [16] |

| S-substituted 1,2,4-triazole-3-thiols | Pyridin-4-yl and others | Candida albicans | 31.25 - 62.5 (MIC in µg/mL) | [17] |

Table 2: Selected examples of antifungal activity of 1,2,4-triazole derivatives with thioether linkages.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Perspectives and Conclusion

The 1,2,4-triazole scaffold functionalized with a methylthio group represents a promising and versatile platform for the development of new therapeutic agents. The research summarized in this guide demonstrates a broad range of biological activities, with significant potential in the fields of antimicrobial and anticancer therapy. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their activity, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to systematically explore the impact of different substituents at the N4 and C5 positions of the triazole ring in conjunction with the C3-methylthio group. Secondly, elucidation of the precise mechanisms of action is crucial; while inhibition of CYP51 is a known target for antifungals, the molecular targets for antibacterial and anticancer derivatives are often less clear and warrant further investigation. Finally, optimizing lead compounds to improve their safety profiles and in vivo efficacy will be essential for translating these promising laboratory findings into clinically viable drug candidates. The continued exploration of 1,2,4-triazole-methylthio derivatives holds significant promise for addressing unmet medical needs, particularly in the face of growing antimicrobial resistance and the demand for more effective cancer therapies.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Plebańska, A., & Paneth, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3177. [Link]

-

Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 864993. [Link]

-

Krasylnikova, Y., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(9), 1269. [Link]

-

Kovalenko, S., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, 5(45), 32-45. [Link]

-

Kovalenko, S., et al. (2023). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 1(41), 22-34. [Link]

-

Shawali, A. S., & Abdallah, M. A. (2012). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

-

Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(7), 3362-3367. [Link]

-

Parchenko, V., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 3(31), 4-10. [Link]

-

Kaur, R., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship. Bioorganic Chemistry, 131, 106294. [Link]

-

El-Sawy, E. R., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(4), 933. [Link]

-

Yermolayev, V., et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Scientia Pharmaceutica, 91(4), 51. [Link]

-

Kamal, M. S., & Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6245. [Link]

-

Singh, B., et al. (2022). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Kaplaushenko, A., et al. (2017). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Web of Conferences. [Link]

-

Patil, B. S., et al. (2015). Synthesis and Antimicrobial Activity of Some-[7][10][15]Triazole Derivatives. Journal of Chemistry. [Link]

-

Zhang, H., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 26(14), 1339-1359. [Link]

-

Gürbüz, D. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Moskaliuk, A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, 2(48), 34-45. [Link]

-

Kumar, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(1), 267-274. [Link]

-

Mermer, A., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Taibah University for Science, 17(1). [Link]

-

Zhang, Y., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6965. [Link]

-

Kumar, D., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 28(4), 691-699. [Link]

-

Kotan, R. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and mechanism of 1,2,4-triazole. ResearchGate. [Link]

-

Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897380. [Link]

Sources

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. isres.org [isres.org]

- 10. mdpi.com [mdpi.com]

- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 13. Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 18. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Advanced Technical Guide: 3,4,5-Trisubstituted 1,2,4-Triazoles

Synthesis, Structural Biology, and Medicinal Chemistry

Executive Summary

The 3,4,5-trisubstituted 1,2,4-triazole scaffold represents a privileged pharmacophore in modern drug discovery. Unlike their 1,3,5-trisubstituted counterparts (which exist primarily in the 1H tautomeric form), 3,4,5-trisubstituted triazoles are locked in the 4H form. This unique substitution pattern forces the substituents at positions 3 and 5 into a specific vector orientation, effectively mimicking a cis-amide bond .

This guide details the high-fidelity synthesis and structure-activity relationships (SAR) of this scaffold. We move beyond basic textbook definitions to explore the Bechara One-Pot Protocol and the Oxadiazole Recyclization Route , providing researchers with robust, self-validating methodologies for generating high-affinity ligands.

Chemical Architecture & Tautomerism

The biological utility of the 1,2,4-triazole core is dictated by its tautomeric state.

-

1H-1,2,4-Triazole: The hydrogen (or substituent) is on a nitrogen adjacent to a carbon.

-

4H-1,2,4-Triazole: The substituent is on the nitrogen flanked by two carbons.

In 3,4,5-trisubstituted systems , the N4-substituent locks the ring into the 4H-form. This creates a rigid core where the C3 and C5 substituents are displayed at a defined angle (~136°), making it an ideal bioisostere for constraining peptide geometries or positioning pharmacophores in protein binding pockets (e.g., Annexin A2, SST4).

Visualization: Structural Logic & Synthesis Pathways

The following diagram maps the divergence in synthetic strategies and the resulting substitution patterns.

Caption: Divergent synthetic pathways. The Modern Route (top) allows direct convergence of amides and hydrazides, while the Classical Route (bottom) utilizes an oxadiazole intermediate for N4-diversification.

Synthetic Methodologies

Method A: The Modern One-Pot Protocol (Bechara et al.)

Best for: Rapid library generation, sensitive substrates, and independent variation of C3, N4, and C5. Mechanism: Activation of a secondary amide with triflic anhydride (Tf₂O) generates a highly reactive imidoyl triflate intermediate. Subsequent addition of a hydrazide forms an amidrazone, which cyclizes under microwave irradiation.

Protocol:

-

Activation: In a dried microwave vial under Argon, dissolve the secondary amide (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 2-fluoropyridine (1.2 equiv) followed by dropwise addition of Tf₂O (1.1 equiv) at 0°C.

-

Why 2-Fluoropyridine? It acts as a non-nucleophilic base that scavenges acid without quenching the electrophilic imidoyl triflate.

-

-

Formation: Stir at 0°C for 20 minutes. The solution typically turns yellow/orange, indicating imidoyl triflate formation.

-

Addition: Add the hydrazide (1.2 equiv) in one portion. The mixture may warm slightly.

-

Cyclization: Seal the vial and heat in a microwave reactor at 100–140°C for 20 minutes.

-

Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[1] Purify via flash chromatography (typically EtOAc/Hexanes).

Validation Check:

-

Monitor the disappearance of the amide peak by TLC/LCMS before adding hydrazide. If the amide remains, activation failed (likely wet solvent).

Method B: The Classical Oxadiazole Recyclization

Best for: Large-scale synthesis, industrial processes, and when the N4-substituent is a simple alkyl/aryl group available as a primary amine. Mechanism: Nucleophilic attack of a primary amine at C2 of the 1,3,4-oxadiazole ring opens the ring to form an acyl-amidrazone, which then undergoes dehydrative recyclization to the thermodynamically stable 1,2,4-triazole.

Protocol:

-

Precursor Synthesis: Reflux a hydrazide with an acid chloride (or carboxylic acid + coupling agent) to form the diacylhydrazine. Cyclize with POCl₃ or Burgess reagent to yield the 2,5-disubstituted-1,3,4-oxadiazole .

-

Recyclization: Dissolve the oxadiazole (1.0 equiv) in glacial acetic acid (or toluene with catalytic p-TsOH).

-

Amine Addition: Add the primary amine (R-NH₂, 1.5–3.0 equiv).

-

Reflux: Heat to reflux (110–130°C) for 12–24 hours.

-

Note: Sterically hindered amines require longer times or sealed-tube conditions.

-

-

Isolation: Concentrate the solvent. Neutralize with aqueous NaOH. The product often precipitates as a solid. Recrystallize from Ethanol/Water.

Medicinal Chemistry & SAR

The 3,4,5-trisubstituted scaffold is not merely a linker; it is an active participant in binding kinetics.

Key Pharmacological Features:

-

Cis-Peptide Mimicry: The N4-substituent forces the C3 and C5 groups into a cis-like relationship, mimicking the

-turn of a peptide chain. -

Hydrogen Bonding: The N1 and N2 nitrogens serve as hydrogen bond acceptors.

-

Lipophilicity Tuning: The N4 substituent dramatically alters logP and solubility without significantly changing the electronic properties of the C3/C5 aryl rings.

Case Study: Somatostatin Receptor 4 (SST4) Agonists

Research has identified 3-thio-1,2,4-triazoles as potent SST4 agonists.[2] The "3,4,5" pattern allows for the precise positioning of a thio-ether moiety (C3), a lipophilic core (N4), and an aromatic anchor (C5).

SAR Visual Map:

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents at positions 3, 4, and 5.

Quantitative Data: SST4 Agonist Potency

The following table summarizes potency data for key 3,4,5-trisubstituted derivatives (Source: RSC Med. Chem., 2024).[2][3]

| Compound ID | C3 Substituent (R1) | N4 Substituent (R2) | C5 Substituent (R3) | SST4 Ki (nM) | Selectivity (vs SST2) |

| Lead 1 | Benzyl-thio | Methyl | Phenyl | 19.0 | >500x |

| Analog 4 | Methyl-sulfone | Ethyl | 4-F-Phenyl | 0.7 | >1000x |

| Analog 12 | Benzyl-thio | Cyclopropyl | 2-Pyridyl | 4.5 | >200x |

Interpretation: The introduction of a small alkyl group at N4 (Methyl/Ethyl) combined with a sulfone or thio-ether at C3 maximizes affinity, likely by fitting into a tight hydrophobic pocket in the GPCR.

References

-

Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[4][5] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[4][5][6][7] Organic Letters, 17(5), 1184–1187.[4][5]

-

Crider, A. M., et al. (2024). 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships.[2] RSC Medicinal Chemistry, 16, 945-960.

-

Castanedo, G. M., et al. (2011).[5] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[5] The Journal of Organic Chemistry, 76(4), 1177–1179.

-

Pellizzari, G. (1911). The reaction of amides with hydrazides.[7][8][9][10] Gazzetta Chimica Italiana, 41, 20. (Classical Foundation).

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]

- 5. isres.org [isres.org]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 10. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for blockbuster antifungal agents (e.g., Fluconazole) and emerging anti-cancer therapeutics.[1][2][3] This guide provides a rigorous technical analysis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , a specific derivative where the thione-thiol tautomerism is chemically "locked" via S-methylation.

Understanding the solid-state arrangement of this molecule is critical for two reasons:

-

Bioavailability: The crystal packing forces (lattice energy) directly dictate solubility and dissolution rates.

-

Ligand Binding: The conformation adopted in the crystal often mimics the bioactive conformation bound to target enzymes (e.g., CYP51).

This whitepaper details the synthesis, crystallization, X-ray diffraction (XRD) data collection, and supramolecular analysis of this compound.

Chemical Context & Synthesis Strategy

To obtain single crystals suitable for XRD, high-purity synthesis is required. The target molecule is an S-alkylated derivative. The synthesis must navigate the thione-thiol tautomeric equilibrium.

Synthetic Pathway

The synthesis proceeds via the cyclization of a benzoyl hydrazine precursor followed by selective S-methylation.

Protocol:

-

Precursor Formation: Reaction of benzohydrazide with methyl isothiocyanate yields the thiosemicarbazide intermediate.

-

Cyclization: Refluxing in basic media (NaOH/H₂O) effects ring closure to form 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

-

S-Methylation (Critical Step): The thione is treated with Methyl Iodide (MeI) in the presence of a base (K₂CO₃ or NaOH) in ethanol. This selectively alkylates the sulfur atom, fixing the structure in the thiol form and preventing tautomerization.

Visualization: Synthesis & Crystallization Workflow

Figure 1: Synthetic route from precursor to single crystal, highlighting the critical S-methylation step.

Crystallographic Methodology

The following protocol ensures high-redundancy data suitable for publication and precise structural solution.

Crystal Growth

-

Method: Slow evaporation at room temperature (298 K).

-

Solvent System: Ethanol:DMF (9:1 v/v). The slight inclusion of DMF improves solubility, while Ethanol acts as the volatile component to drive supersaturation.

-

Target Morphology: Colorless blocks or prisms, approx. 0.2 x 0.2 x 0.1 mm.

Data Collection Parameters

-

Instrument: Bruker APEX-II CCD or equivalent Kappa-geometry diffractometer.

-

Radiation: Mo K

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the terminal methyl groups and the phenyl ring.

Structure Solution & Refinement

-

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

-

Method: Intrinsic Phasing.

-

H-Atom Treatment: Carbon-bound H-atoms should be placed in calculated positions (riding model). Methyl H-atoms require a rotating group refinement (AFIX 137) to find the correct staggered conformation.

Structural Analysis: The Core

This section interprets the molecular geometry and intermolecular forces.[4]

Molecular Geometry & Tautomerism

The most critical structural feature is the confirmation of the S-methyl linkage.

-

C-S Bond Length: In the thione form (C=S), the bond length is typically ~1.67 Å. In this S-methylated derivative, the C(3)-S bond lengthens to ~1.75 Å , indicative of single-bond character. This confirms the successful "locking" of the thiol tautomer.

-

Triazole Planarity: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.01 Å).

-

Phenyl Twist: The phenyl ring at position 5 is rarely coplanar with the triazole ring due to steric repulsion between the ortho-hydrogens of the phenyl ring and the N-methyl group. Expect a torsion angle of 30°–50° .

Supramolecular Architecture

The stability of the crystal lattice is governed by a hierarchy of interactions.

| Interaction Type | Distance (Å) | Description | Significance |

| C-H...N Hydrogen Bonds | 2.50 - 2.70 | Weak interaction between Phenyl-H and Triazole-N. | Forms 1D chains or dimers. |

| Pi-Pi Stacking | 3.60 - 3.90 | Centroid-to-Centroid (Triazole...Phenyl). | Stabilizes the packing layers. |

| C-H...S Interactions | 2.80 - 3.00 | Methyl-H to Sulfur lone pair. | Directional "steering" force. |

Visualization: Interaction Hierarchy

Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.

Computational Corroboration (DFT)

To validate the experimental X-ray results, Density Functional Theory (DFT) calculations are performed.

-

Level of Theory: B3LYP/6-311G(d,p).

-

Comparison:

-

Gas Phase vs. Solid State: In the gas phase (DFT), the phenyl ring often rotates to be more coplanar to maximize conjugation. In the solid state (XRD), crystal packing forces twist the ring.

-

RMSE: The Root Mean Square Error between calculated and experimental bond lengths should be < 0.02 Å. A higher deviation suggests disorder or incorrect element assignment in the X-ray model.

-

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

- Majeed, A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. Ginekologia i Poloznictwo. (Provides synthesis protocol for the parent thione).

-

Al-Awadi, N. A., et al. (2025).[3][5] Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study. MDPI. (Provides DFT benchmarks for triazole thiones). Link

-

Shakir, R. M., et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole.[1][6][7] International Journal of Drug Delivery Technology. (Discusses the S-alkylation and biological relevance).

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. preprints.org [preprints.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

Solubility Profile of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole in Organic Solvents: A Methodological Framework

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles, predictive analysis, and a rigorous experimental methodology for researchers to establish its solubility profile. We detail the industry-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing a self-validating protocol for generating reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, a drug candidate must overcome numerous hurdles. Among the most fundamental of these is solubility. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its site of action.[3] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[4] Therefore, characterizing the solubility of a novel compound like 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole in a range of solvents is not merely a data collection exercise; it is an essential step in risk assessment and strategic development.

This guide is designed for researchers, chemists, and formulation scientists. It moves beyond theoretical discussion to provide a practical, field-proven workflow for generating a robust solubility profile where one does not currently exist in the public domain.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution process can be understood through a thermodynamic cycle involving three energy changes:

-

Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice (lattice energy).[7]

-

Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[7]

-

Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules (solvation energy).[7][8]

A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.[7]

Structural Analysis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole

To form a hypothesis about its solubility, we must analyze the structural components of the target molecule:

-

1,2,4-Triazole Core: This heterocyclic ring is polar due to the presence of three nitrogen atoms, creating a significant dipole moment. It can act as a hydrogen bond acceptor.[9][10]

-

Phenyl Group: This aromatic ring is large and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.[11]

-

Methyl and Methylthio Groups: These aliphatic groups are nonpolar and contribute to the molecule's overall lipophilicity.

Prediction: The molecule possesses both polar (triazole) and nonpolar (phenyl, methyl, methylthio) regions, giving it a mixed-polarity character. Therefore, it is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and highly polar solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity or those that can engage in specific interactions, such as polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents like alcohols (e.g., ethanol, methanol).[5][12]

Intermolecular Forces in Dissolution

The key to predicting solubility lies in matching the intermolecular forces of the solute with those of the solvent.

Caption: Key intermolecular forces governing dissolution.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[13][14] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors like dissolution rate.[14] By using an excess of the solid material, we ensure that the solvent is fully saturated and that the resulting concentration represents the compound's maximum solubility under the defined conditions.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole in a panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Autosampler vials for HPLC analysis

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of labeled glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Carefully add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[5] A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow larger particles to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This step is critical to prevent filter clogging in the next step.

-

-

Sample Collection:

-

Carefully draw the supernatant (the clear, saturated solution) using a clean pipette, avoiding any disturbance of the solid pellet at the bottom.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a clean, labeled autosampler vial. The filter must be chemically compatible with the solvent and should not absorb the solute. A small initial portion of the filtrate may be discarded to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Prepare serial dilutions of the filtrate as necessary to fall within the linear range of the analytical method (HPLC is preferred).

-

Analyze the samples using a validated HPLC method with a calibration curve to determine the concentration of the compound.[15]

-

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the solute concentration due to its high specificity, sensitivity, and precision.[16][17]

Method Development Outline

-

Column: A reversed-phase C18 column is a versatile starting point for a molecule with mixed polarity.[15]

-

Mobile Phase: A gradient elution using a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically effective. The gradient can be optimized to ensure a sharp, symmetrical peak for the analyte with a reasonable retention time.

-

Detector: A UV-Vis detector is suitable, provided the compound has a chromophore that absorbs in the UV-Vis range (the aromatic phenyl and triazole rings suggest it will).[18] The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.

-

Calibration: A calibration curve must be generated using standard solutions of the compound of known concentrations.[19] The curve should cover the expected concentration range of the solubility samples and demonstrate linearity (R² > 0.999).

Data Presentation and Interpretation

All quantitative solubility data should be organized into a clear, structured table. This allows for easy comparison across different solvents and correlation with solvent properties.

Table 1: Hypothetical Solubility Data for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε)[12] | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Nonpolar | 1.88 | <0.1 | <0.0005 |

| Toluene | Nonpolar (Aromatic) | 2.38 | 5.2 | 0.024 |

| Diethyl Ether | Nonpolar | 4.34 | 2.5 | 0.011 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 25.8 | 0.118 |

| Acetone | Polar Aprotic | 20.7 | 45.1 | 0.206 |

| Ethanol | Polar Protic | 24.5 | 15.3 | 0.070 |

| Acetonitrile | Polar Aprotic | 37.5 | 33.6 | 0.153 |

| Methanol | Polar Protic | 32.7 | 10.9 | 0.050 |

| DMSO | Polar Aprotic | 46.7 | >100 | >0.456 |

Note: Data in this table is illustrative and must be determined experimentally.

Interpretation: The hypothetical data align with our structural analysis. The lowest solubility is in the nonpolar alkane (hexane), while the highest is in the highly polar aprotic solvent DMSO. Solvents of intermediate polarity like acetone and ethyl acetate also show significant solubilizing capacity. The lower solubility in protic solvents like ethanol and methanol compared to aprotic solvents of similar polarity (e.g., acetonitrile) could suggest that the energetic cost of disrupting the hydrogen-bonding network of the alcohols is not fully compensated by the solvation of the molecule.[11]

Conclusion

While published solubility data for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole is scarce, a robust and reliable profile can be established through a systematic and principled approach. This guide outlines a comprehensive framework, from theoretical prediction based on molecular structure to the practical execution of the gold-standard shake-flask method and accurate HPLC quantification. By following this self-validating methodology, researchers can generate the high-quality data essential for making informed decisions in drug development, formulation, and process chemistry.

References

- Vertex AI Search. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

- AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- Vertex AI Search. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity.

- YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Contract Testing Laboratories of America. (2022). Identity and Concentration Testing with HPLC.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.

- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- ACS Publications. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega.

- Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.

-

MDPI. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Available at: [Link]

- University of Babylon. (n.d.). Solubility and distribution.

- Chemistry LibreTexts. (2025). 5.1: High performance liquid chromatography.

- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

- YouTube. (2021). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1.

- NIH. (2022). Biochemistry, Dissolution and Solubility. StatPearls.

- Torontech. (2024). HPLC Testing & Analysis: Detailed Guide.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC.

- JASCO Global. (2025). Principles of HPLC (5) Qualitative and quantitative analysis.

- Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. enamine.net [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. ctlatesting.com [ctlatesting.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. torontech.com [torontech.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. jasco-global.com [jasco-global.com]

Molecular Weight and Formula Verification for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole: A Comprehensive Analytical Guide

Executive Summary

In the development of novel pharmacophores and agrochemical agents, the 1,2,4-triazole scaffold is highly valued for its metabolic stability and unique hydrogen-bonding capabilities. The compound 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS: 25812-76-4)[1] represents a highly functionalized derivative featuring a basic triazole core, a lipophilic phenyl ring, and a reactive methylthio ether.

As a Senior Application Scientist, I emphasize that establishing the exact molecular weight and structural connectivity of such compounds is not merely a box-checking exercise; it is a fundamental regulatory requirement. According to the ICH Q6A guidelines[2], the establishment of specifications for new drug substances requires a multi-orthogonal analytical approach to prevent false positives and ensure batch-to-batch consistency. This whitepaper details the self-validating analytical workflows required to definitively verify the molecular formula (C10H11N3S) and molecular weight (205.28 g/mol ) of this target molecule.

Structural Deconstruction & Theoretical Calculations

Before empirical verification can begin, the theoretical parameters of the molecule must be established. These values serve as the absolute reference points for all downstream analytical instrumentation.

Theoretical Mass Parameters

-

Molecular Formula: C10H11N3S

-

Monoisotopic Mass (Exact Mass): 205.0674 Da

-

Average Molecular Weight: 205.28 g/mol

Elemental Composition

The expected macroscopic elemental composition is calculated below. This data is critical for validating the bulk purity of the synthesized batch via combustion analysis.

| Element | Symbol | Atomic Count | Atomic Mass (Da) | Mass Contribution (Da) | Mass Fraction (%) |

| Carbon | C | 10 | 12.011 | 120.110 | 58.51% |

| Hydrogen | H | 11 | 1.008 | 11.088 | 5.40% |

| Nitrogen | N | 3 | 14.007 | 42.021 | 20.47% |

| Sulfur | S | 1 | 32.065 | 32.065 | 15.62% |

Analytical Verification Workflows

To achieve absolute certainty, we deploy three orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for exact mass, Nuclear Magnetic Resonance (NMR) for structural connectivity, and Elemental Analysis (EA) for bulk purity.

Figure 1: Analytical workflow for structural and molecular weight verification of the triazole.

Step-by-Step Experimental Methodologies & Causality

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Governed by USP <736>[3], HRMS provides the exact mass of the compound, confirming the molecular formula by measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy.

Causality of Experimental Design: The basic nature of the triazole nitrogens makes the molecule highly amenable to Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid to the mobile phase acts as a proton donor, driving the formation of the [M+H]+ pseudomolecular ion.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the synthesized triazole in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy < 2 ppm.

-

Ionization: Inject 2 µL of the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Data Acquisition: Scan the m/z range from 100 to 1000. Isolate the target [M+H]+ ion at m/z 206.0746.

-

Self-Validation Check: Run a solvent blank (MeOH + 0.1% FA) prior to sample injection to rule out background isobaric interferences. Validate mass accuracy internally by comparing the observed isotopic distribution (specifically the ~4.5% M+2 peak generated by the naturally occurring 34S isotope) against the theoretical model for C10H11N3S.

Figure 2: ESI+ ionization and MS/MS fragmentation pathway for exact mass verification.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the formula, it cannot differentiate structural isomers. Governed by USP <761>[4], 1H and 13C NMR unambiguously assign the positions of the functional groups.

Causality of Experimental Design: Deuterated chloroform (CDCl3) is selected as the solvent because it readily solubilizes the lipophilic phenyl and methylthio groups while providing a sharp deuterium lock signal.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3.

-

1H Acquisition: Acquire the proton spectrum with 16 scans, a relaxation delay of 2 seconds, and a spectral width of 15 ppm.

-

Data Interpretation: Identify the multiplet at ~7.4–7.6 ppm (5H, phenyl), the singlet at ~3.6 ppm (3H, N-CH3), and the singlet at ~2.7 ppm (3H, S-CH3).

-

Self-Validation Check: The use of TMS (0.00 ppm) acts as an internal chemical shift reference. The integration of the proton signals must mathematically yield a precise ratio of 5:3:3, perfectly validating the 11 hydrogen atoms present in the C10H11N3S formula.

Protocol 3: Elemental Analysis (CHNS Combustion)

Causality of Experimental Design: NMR and MS are highly sensitive to the Active Pharmaceutical Ingredient (API) but may miss inorganic salts or be skewed by trace solvent trapping. Combustion analysis provides the absolute bulk purity of the sample, ensuring the macroscopic batch matches the microscopic formula.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 2.000 mg of the dried triazole into a tin capsule using a microbalance.

-

Combustion: Drop the capsule into a furnace heated to 1000°C in an oxygen-rich environment, converting the sample into CO2, H2O, NO2, and SO2.

-

Detection: Pass the gases through a reduction column and quantify them using a Thermal Conductivity Detector (TCD).

-

Self-Validation Check: Analyze a certified reference material (e.g., sulfanilamide) immediately before and after the sample to ensure the combustion furnace and TCD are properly calibrated. The experimental mass fractions must fall within ±0.4% of the theoretical values (C: 58.51%, H: 5.40%, N: 20.47%, S: 15.62%) to pass specification.

References

-

Matrix Fine Chemicals. "4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4". matrix-fine-chemicals.com. 1

-

European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria". europeanpharmaceuticalreview.com. 2

-

Pacific BioLabs. "Identity and Purity - Large Molecules (USP <736> Mass Spectrometry)". pacificbiolabs.com. 3

-

Element Materials Technology. "USP <761> Qualitative and Quantitative NMR Analysis". element.com. 4

Sources

History and discovery of S-alkylated 1,2,4-triazoles

Title: Engineering Molecular Precision: The History, Discovery, and Synthesis of S-Alkylated 1,2,4-Triazoles

Executive Summary & Historical Evolution

The 1,2,4-triazole nucleus—a five-membered aromatic ring containing three nitrogen atoms—has been a cornerstone of medicinal chemistry for decades. Historically, the discovery of unsubstituted and N-substituted 1,2,4-triazoles led to the development of blockbuster therapeutics, including the antifungal agents fluconazole and itraconazole, as well as the anticancer aromatase inhibitors letrozole and anastrozole [1][2].

However, as target pathogens developed efflux-pump-mediated resistance and mutated binding sites, drug discovery necessitated a structural evolution. Researchers discovered that derivatizing 1,2,4-triazole-3-thiones via S-alkylation (attaching alkyl chains to the exocyclic sulfur atom) dramatically altered the molecule's pharmacokinetic profile [3]. This modification not only increased lipophilicity—enhancing penetration through thick fungal cell walls and mammalian lipid bilayers—but also provided a flexible hydrophobic anchor that drastically improved binding affinity within the hydrophobic access channels of target enzymes like Cytochrome P450 51 (CYP51) [4].

Mechanistic Pharmacology: The CYP51 Paradigm

To design effective drugs, we must understand the causality of their biological interactions. The most well-documented mechanism of action for S-alkylated 1,2,4-triazoles is their potent antifungal activity via the inhibition of lanosterol 14α-demethylase (CYP51) [5].

CYP51 is a highly conserved enzyme responsible for converting lanosterol to ergosterol, a critical component for fungal cell membrane fluidity and integrity. S-alkylated 1,2,4-triazoles act as non-competitive inhibitors through a dual-action binding modality:

-

Coordinate Covalent Binding: The basic N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the prosthetic heme iron (Fe³⁺) in the CYP51 active site, preventing the binding of molecular oxygen [6][7].

-

Hydrophobic Anchoring: The S-alkyl moiety extends into the enzyme's hydrophobic substrate access channel. This prevents the natural substrate (lanosterol) from entering the active site, leading to a toxic accumulation of 14α-methylated sterols that ultimately rupture the fungal cell [4][6].

Fig 1. Ergosterol biosynthesis inhibition by S-alkylated 1,2,4-triazoles targeting CYP51.

Synthetic Methodology: Regioselective S-Alkylation

The synthesis of S-alkylated 1,2,4-triazoles presents a classic regioselectivity challenge. The precursor, 1,2,4-triazole-3-thione, exists in a thione-thiol tautomeric equilibrium. Uncontrolled alkylation yields a mixture of S-alkylated and N-alkylated (specifically at N2) byproducts.

As an application scientist, I design protocols as self-validating systems . The following workflow utilizes Hard-Soft Acid-Base (HSAB) theory to force >95% regioselectivity toward S-alkylation, coupled with immediate spectral feedback loops to validate the reaction without relying on downstream biological assays [3][8].

Step-by-Step Protocol: Regioselective Synthesis

-

Tautomeric Priming (Solvent Selection): Suspend 10 mmol of the 1,2,4-triazole-3-thione precursor in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates cations well but leaves anions bare and highly nucleophilic, priming the sulfur atom for attack.

-

-

Base-Mediated Deprotonation: Add 11 mmol (1.1 eq) of anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) and stir at room temperature for 30 minutes.

-

Causality: According to HSAB theory, the "soft" carbonate base preferentially interacts with the "softer" sulfur atom rather than the "harder" nitrogen atom, shifting the equilibrium entirely to the highly reactive thiolate anion.

-

-

Electrophilic Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 10 mmol of the alkylating agent (e.g., ethyl bromoacetate or phenacyl bromide) over 15 minutes.

-

Causality: The low temperature controls the exothermic Sₙ2 reaction kinetics. Thermodynamic control here prevents the activation energy threshold for N-alkylation from being breached.

-

-

Quenching & Isolation: After stirring for 4 hours at room temperature, pour the mixture into 100 mL of ice-cold distilled water. The high lipophilicity of the S-alkylated product causes it to precipitate immediately. Filter and wash with cold water.

-

Self-Validating Analysis: Recrystallize from ethanol. Before proceeding to biological screening, validate the regioselectivity using FT-IR and ¹³C-NMR (see Data Presentation below).

Fig 2. Step-by-step synthetic workflow and validation of S-alkylated 1,2,4-triazoles.

Data Presentation: Analytical Validation & SAR

How do we prove that S-alkylation occurred rather than N-alkylation? A self-validating protocol relies on distinct spectral markers. If N-alkylation had occurred, the C3 heterocyclic carbon would resonate downfield at ~167–173 ppm in ¹³C-NMR, and the C=S stretch would remain visible in FT-IR.

The table below summarizes the quantitative analytical parameters and structure-activity relationship (SAR) data that confirm successful S-alkylation and its biological superiority [3].

| Analytical Parameter | 1,2,4-Triazole-3-Thione (Precursor) | N-Alkylated 1,2,4-Triazole (Byproduct) | S-Alkylated 1,2,4-Triazole (Target) |

| ¹³C-NMR C3 Resonance | ~167.0 – 169.0 ppm | ~167.0 – 173.0 ppm | ~150.0 – 155.0 ppm (Shielded) |

| FT-IR (C=S Stretch) | Present (~1250 cm⁻¹) | Present (~1250 cm⁻¹) | Absent |

| FT-IR (N-H Stretch) | Present (~3400 cm⁻¹) | Absent | Absent |

| CYP51 Binding Affinity | Low | Poor (Steric Clash) | High (Hydrophobic Anchor) |

| Typical MIC (C. albicans) | > 64 μg/mL | > 128 μg/mL | 0.5 – 4.0 μg/mL |

Table 1: Comparative spectral and biological data demonstrating the regioselective confirmation and enhanced efficacy of S-alkylated 1,2,4-triazoles.

Conclusion & Future Perspectives

The transition from basic 1,2,4-triazoles to S-alkylated derivatives represents a triumph of rational drug design. By leveraging HSAB theory and precise kinetic controls, chemists can reliably synthesize highly lipophilic, target-specific inhibitors. Moving forward, the S-alkylated 1,2,4-triazole scaffold is being aggressively investigated not just as an antifungal, but as a dual-targeting agent in oncology (e.g., inducing apoptosis in MCF-7 breast cancer lines) and as a potent anti-inflammatory agent via NF-κB pathway inhibition [9][10].

References

-

Alam, M. M., Nazreen, S., Haider, S., et al. (2012). "Synthesis of some new s-alkylated 1,2,4-triazoles, their mannich bases and their biological activities." Archiv der Pharmazie. [Link]

-

Barbuceanu, S. F., et al. (2009). "New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties with potential antibacterial activity." Journal of the Serbian Chemical Society.[Link]

-

Hargrove, T. Y., et al. (2014). "Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis." Journal of Biological Chemistry (via PMC).[Link]

-

Koca, M., et al. (2023). "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS Omega.[Link]

-

Al-Ostoot, F. H., et al. (2021). "Novel 1, 2, 4-Triazoles as Antifungal Agents." ChemistrySelect (via PMC).[Link]

-

Zhong, W. Z., & Zhou, S. (2014). "Molecular Science for Drug Development and Biomedicine." International Journal of Molecular Sciences (via PMC).[Link]

Sources

- 1. Synthesis of some new s-alkylated 1,2,4-triazoles, their mannich bases and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revistadechimie.ro [revistadechimie.ro]

- 3. researchgate.net [researchgate.net]

- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Exploration of their Mechanisms, Resistance and Advancements [ijraset.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Science for Drug Development and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi-res.com [mdpi-res.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , a critical pharmacophore in medicinal chemistry often utilized in the development of antimicrobial, anti-inflammatory, and CNS-active agents.

The protocol utilizes a convergent three-step pathway starting from benzhydrazide and methyl isothiocyanate. Special emphasis is placed on the regioselective S-methylation of the intermediate thione, a common pain point where competitive N-alkylation can reduce yield. This guide includes critical process parameters (CPPs), safety considerations for handling volatile electrophiles, and full characterization data expectations.

Retrosynthetic Analysis

To ensure high purity and yield, the synthesis is designed via the "Thione Route." This approach avoids the ambiguity of direct alkylation on the hydrazine backbone by establishing the triazole core prior to the final methylation.

Figure 1: Retrosynthetic disconnection showing the assembly of the triazole core followed by functionalization.

Safety & Handling (MSDS Highlights)

Critical Warning: This protocol involves Methyl Isothiocyanate and Methyl Iodide , both of which are hazardous.

-

Methyl Isothiocyanate (MITC): Lachrymator, highly toxic by inhalation and skin contact. Solid at room temperature (MP ~35°C) but has high vapor pressure. Handle only in a functioning fume hood.

-

Methyl Iodide (MeI): Neurotoxin and suspected carcinogen. Highly volatile. Use a syringe for transfer to avoid aerosol generation.

-

Waste Disposal: All aqueous waste containing thiosemicarbazides or triazoles must be segregated from general organic waste.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Benzhydrazide | 136.15 | 1.0 | Core Scaffold |

| Methyl Isothiocyanate | 73.12 | 1.1 | N-Methyl & Thione Source |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 | Cyclization Base |

| Methyl Iodide (MeI) | 141.94 | 1.1 | S-Methylating Agent |

| Hydrochloric Acid (HCl) | - | - | pH Adjustment |

Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser with drying tube

-

Magnetic stirrer & hot plate

-

Vacuum filtration setup

-

Rotary evaporator

Experimental Protocol

Phase 1: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide

This step forms the open-chain precursor.

-